Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate
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Overview
Description
Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate is a biochemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. It is used primarily in proteomics research and has various applications in scientific studies .
Preparation Methods
The synthesis of Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate typically involves the reaction of 4-acetyl-3-methylisothiazol-5-ylamine with ethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.
Isothiazole derivatives: These compounds share the isothiazole ring structure but differ in their substituents, resulting in diverse applications and effects.
Carbamate compounds: These compounds contain the carbamate functional group and are used in various applications, including agriculture, medicine, and industry.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in scientific research and industry.
Properties
IUPAC Name |
ethyl N-(4-acetyl-3-methyl-1,2-thiazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4-14-9(13)10-8-7(6(3)12)5(2)11-15-8/h4H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCAMRDRXRPOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=NS1)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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